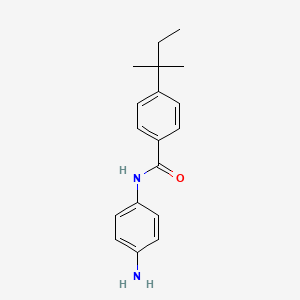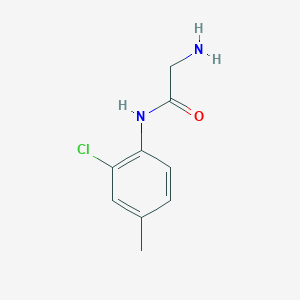
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide, also known as N-(4-tert-butylphenyl)-4-aminobenzamide (4TBA) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair and its inhibition has been found to enhance the efficacy of chemotherapy and radiotherapy. Tankyrase is involved in the regulation of telomere length and its inhibition has been found to have anti-cancer effects.
Biochemical and Physiological Effects:
This compound(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and scavenge free radicals. It has also been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide in lab experiments is its ability to selectively target certain enzymes such as PARP and tankyrase. This allows for the study of the specific effects of inhibiting these enzymes. However, one of the limitations is its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the study of N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide. One direction is the development of more potent and selective inhibitors of PARP and tankyrase. Another direction is the study of its potential use as a diagnostic tool for various diseases. Additionally, the study of its potential use in combination with other therapies such as chemotherapy and radiotherapy is an area of interest. Finally, the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research.
Synthesemethoden
The synthesis of N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 4-tert-butylaniline with 4-nitrobenzoyl chloride in the presence of a base to form this compound(4-tert-butylphenyl)-4-nitrobenzamide. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst. The final product, this compound(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide, is obtained by the reaction of the amine group with 4-fluorobenzoyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anticancer, anti-inflammatory, and antioxidant effects. It has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-4-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-18(2,3)14-7-5-13(6-8-14)17(21)20-16-11-9-15(19)10-12-16/h5-12H,4,19H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJQZWMWLFTZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)
![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2901702.png)

![7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901706.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)
![N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2901708.png)
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2901710.png)

![2-[4-(1-Fluoroethenyl)oxan-4-yl]acetic acid](/img/structure/B2901714.png)
![N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2901715.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2901716.png)

![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2901720.png)
